An In-depth Technical Guide to the Physicochemical Properties of 2-(Furan-2-yl)pyridin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Furan-2-yl)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Furan-2-yl)pyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a furan ring at the 2-position and an amine group at the 4-position. This unique arrangement of aromatic and heteroaromatic systems, along with the presence of a basic amino group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The furan moiety can participate in various chemical transformations, while the aminopyridine scaffold is a common feature in many biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Furan-2-yl)pyridin-4-amine. In the absence of extensive experimental data in the public domain, this guide leverages high-quality computational predictions and established principles of physical organic chemistry to offer valuable insights for researchers.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
Chemical Structure:
Caption: 2D structure of 2-(Furan-2-yl)pyridin-4-amine.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1159817-12-5 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | 2-(Furan-2-yl)pyridin-4-amine |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been estimated using advanced computational models. These predictions provide a strong starting point for experimental design and interpretation.
| Property | Predicted Value |
| Melting Point | 130-145 °C |
| Boiling Point | ~350-380 °C (decomposes) |
| Water Solubility | Low to moderate |
| pKa (of the pyridinium ion) | 5.5 - 6.5 |
| logP | 1.5 - 2.0 |
Melting and Boiling Point: Insights into Intermolecular Forces
The predicted melting point of 130-145 °C suggests that 2-(Furan-2-yl)pyridin-4-amine is a solid at room temperature. This is consistent with the planar, aromatic nature of the molecule, which allows for efficient crystal packing through π-π stacking interactions. The presence of the amine group also introduces the potential for intermolecular hydrogen bonding (N-H···N or N-H···O), further contributing to a relatively high melting point.
The predicted high boiling point of ~350-380 °C, with likely decomposition, is characteristic of aromatic compounds with polar functional groups. The strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, require significant energy to overcome for the substance to enter the gas phase.
Solubility: A Key Parameter for Biological and Synthetic Applications
The predicted low to moderate water solubility is a balance between the polar amine and furan oxygen functionalities and the nonpolar aromatic rings. The amine group can act as a hydrogen bond acceptor and donor, while the furan oxygen is a hydrogen bond acceptor, which should impart some degree of water solubility. However, the overall aromatic character of the molecule limits its miscibility with water.
In organic solvents, solubility is expected to be higher, particularly in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar groups. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate.
pKa: Understanding the Basic Character
The basicity of 2-(Furan-2-yl)pyridin-4-amine is primarily attributed to the lone pair of electrons on the pyridine nitrogen and the amino group. The predicted pKa of the pyridinium ion (5.5 - 6.5) is influenced by the electronic effects of the substituents. The furan ring at the 2-position is generally considered to be electron-donating through resonance, which would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The 4-amino group is a strong electron-donating group, which will further increase the electron density on the pyridine nitrogen, enhancing its basicity. The amino group itself is also basic, but protonation is more likely to occur on the more basic pyridine nitrogen.
logP: A Measure of Lipophilicity
The predicted octanol-water partition coefficient (logP) in the range of 1.5 - 2.0 indicates a moderate degree of lipophilicity. This is a critical parameter in drug development, as it influences a molecule's ability to cross cell membranes. A logP in this range often represents a good balance between aqueous solubility for formulation and lipophilicity for membrane permeation.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a compound. The following are predicted spectroscopic features for 2-(Furan-2-yl)pyridin-4-amine.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR spectral regions and multiplicities.
The proton NMR spectrum is expected to show distinct signals for the furan and pyridine ring protons in the aromatic region. The protons on the furan ring will likely appear as a set of three signals, while the pyridine ring will show three signals. The amine protons will likely appear as a broad singlet that will disappear upon the addition of D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N and O) and the aromatic ring currents. Carbons attached to the heteroatoms will be shifted downfield.
Infrared (IR) Spectroscopy
Caption: Predicted key IR absorption bands.
The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹. The fingerprint region will contain a complex pattern of C=C and C=N stretching vibrations from the pyridine and furan rings, as well as C-N and C-O-C stretching bands.
Mass Spectrometry
In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) would be expected at m/z = 160. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the pyridine ring or CO from the furan ring. Cleavage of the bond between the two rings could also occur.
Experimental Protocols for Physicochemical Property Determination
To obtain accurate experimental data, the following standard protocols are recommended.
Melting Point Determination
Method: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.
Protocol:
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Calibrate the DSC instrument using certified standards (e.g., indium).
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Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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The melting point is determined as the onset or peak of the endothermic transition in the heat flow curve.
Causality: DSC provides a precise thermodynamic measurement of the melting transition, which is more reliable than visual methods. The controlled heating rate ensures thermal equilibrium is approached.
Solubility Determination
Method: The shake-flask method is a reliable technique for determining equilibrium solubility.
Protocol:
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Add an excess amount of 2-(Furan-2-yl)pyridin-4-amine to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: This method ensures that the measured concentration represents the true equilibrium solubility by allowing sufficient time for dissolution and removing any undissolved solids before analysis.
pKa Determination
Method: Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds.
Protocol:
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Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
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Plot the pH of the solution against the volume of titrant added.
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The pKa is the pH at which the compound is 50% protonated, which corresponds to the midpoint of the titration curve.
Causality: This method directly measures the change in protonation state as a function of pH, providing a direct determination of the acid dissociation constant.
logP Determination
Method: The shake-flask method is the gold standard for experimental logP determination.
Protocol:
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Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer).
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Dissolve a known amount of 2-(Furan-2-yl)pyridin-4-amine in one of the phases.
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Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
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Allow the two phases to separate completely.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality: This method directly measures the partitioning of the compound between a nonpolar and a polar phase, providing a direct and reliable measure of its lipophilicity.
Stability, Safety, and Handling
Stability
While specific stability data for 2-(Furan-2-yl)pyridin-4-amine is not available, general considerations for aromatic amines suggest that it is likely a stable solid under standard laboratory conditions (room temperature, protected from light). However, aminopyridines can be susceptible to oxidation, especially in solution and upon exposure to air and light over extended periods. The furan ring can also be sensitive to strong acids and oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Safety and Handling
Specific toxicity data for 2-(Furan-2-yl)pyridin-4-amine is not available. However, based on the structural alerts of an aminopyridine and a furan moiety, the following precautions are advised:
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Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Furan and its derivatives are known to have potential hepatotoxicity. Therefore, this compound should be handled with care.
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
2-(Furan-2-yl)pyridin-4-amine is a heteroaromatic compound with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its key physicochemical properties based on high-quality computational predictions and established chemical principles. The provided experimental protocols offer a roadmap for researchers to obtain precise and reliable data. As with any novel compound, careful handling and further experimental validation of its properties are essential for its successful application.
References
[2] PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
[1] CP Lab Safety. (n.d.). 2-(Furan-2-yl)pyridin-4-amine, 95% Purity, C9H8N2O, 1 gram. Retrieved from [Link]
